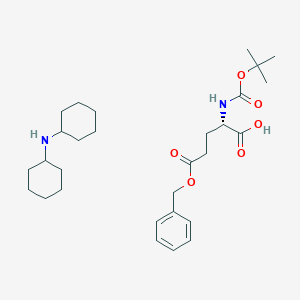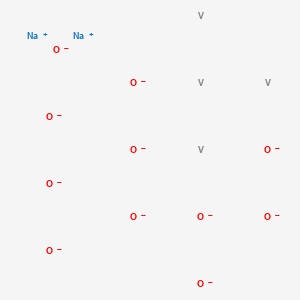
Sodium tetravanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetravanadate is a chemical compound with the molecular formula Na4V10O28. It is a vanadium-containing compound that has been widely used in scientific research due to its unique properties. This compound is highly soluble in water and has been used as a reagent in various biochemical and physiological studies.
Mecanismo De Acción
Sodium tetravanadate has been shown to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins. Inhibition of PTPs leads to an increase in the phosphorylation of tyrosine residues in proteins, which can activate various signaling pathways. Sodium tetravanadate has also been shown to activate protein kinase C (PKC) and increase intracellular calcium levels.
Efectos Bioquímicos Y Fisiológicos
Sodium tetravanadate has been shown to have various biochemical and physiological effects. It has been shown to activate insulin signaling pathways and improve insulin sensitivity. It has also been shown to inhibit cell proliferation and induce cell death in cancer cells. Additionally, sodium tetravanadate has been shown to have anti-inflammatory effects and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium tetravanadate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to prepare solutions of known concentrations. It is also stable under normal laboratory conditions. However, sodium tetravanadate has some limitations. It is a potent inhibitor of PTPs, which can interfere with the normal functioning of cells. Additionally, sodium tetravanadate can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on sodium tetravanadate. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the investigation of the anti-cancer properties of sodium tetravanadate. Additionally, there is a need for more research on the mechanism of action of sodium tetravanadate and its effects on various signaling pathways.
Conclusion:
Sodium tetravanadate is a vanadium-containing compound that has been extensively used in scientific research. It has been used as a reagent in various biochemical and physiological studies. It has been shown to inhibit PTPs, activate PKC, and have various biochemical and physiological effects. Sodium tetravanadate has advantages for lab experiments, but also has limitations. There are several future directions for research on sodium tetravanadate, including the development of more potent and selective inhibitors of PTPs and investigation of its anti-cancer properties.
Métodos De Síntesis
Sodium tetravanadate can be synthesized using various methods. One of the most common methods is the reaction of vanadium pentoxide with sodium hydroxide. This reaction produces sodium metavanadate, which is then oxidized to form sodium tetravanadate. Another method involves the reaction of vanadium oxide with sodium carbonate and hydrogen peroxide. This method is preferred for industrial-scale production of sodium tetravanadate.
Aplicaciones Científicas De Investigación
Sodium tetravanadate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in various biochemical and physiological studies. It has been used as a model compound for studying the mechanism of action of vanadium-containing compounds. It has also been used as a catalyst in various organic reactions.
Propiedades
Número CAS |
12058-74-1 |
|---|---|
Nombre del producto |
Sodium tetravanadate |
Fórmula molecular |
Na2O11V4-20 |
Peso molecular |
425.74 g/mol |
Nombre IUPAC |
disodium;oxygen(2-);vanadium |
InChI |
InChI=1S/2Na.11O.4V/q2*+1;11*-2;;;; |
Clave InChI |
MEUWLDYIOXEQMU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



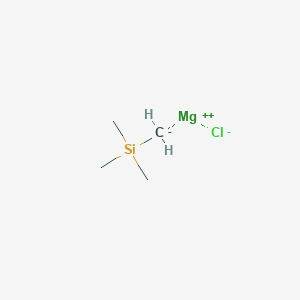
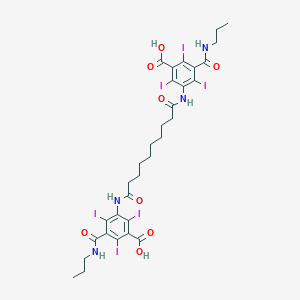
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
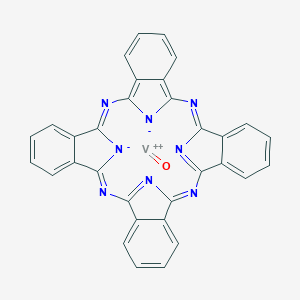
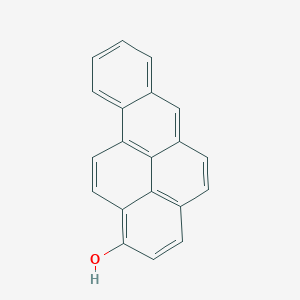
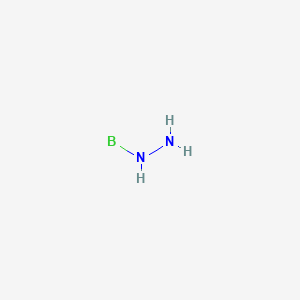
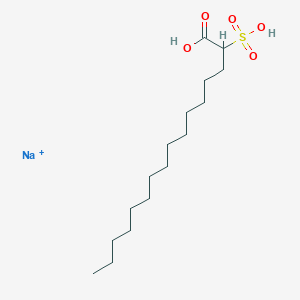
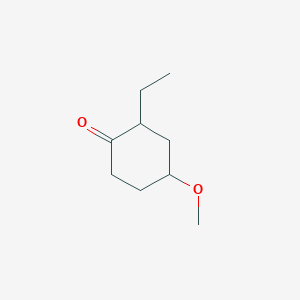

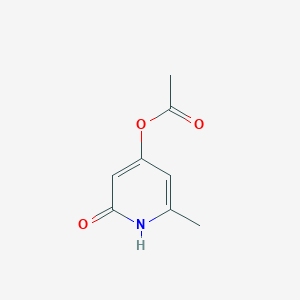
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)

